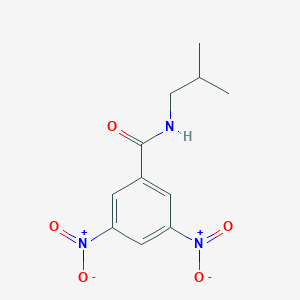

N-isobutyl-3,5-dinitrobenzamide

Beschreibung

N-Isobutyl-3,5-dinitrobenzamide is a nitroaromatic compound featuring a benzamide core substituted with two nitro groups at the 3- and 5-positions and an isobutylamide group at the 1-position. Characterization typically employs $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR spectroscopy, and HPLC for purity validation . The compound’s applications are inferred from structural analogues, which are explored in antimycobacterial agents, host-guest chemistry, and crystallography studies .

Eigenschaften

CAS-Nummer |

56808-99-2 |

|---|---|

Molekularformel |

C11H13N3O5 |

Molekulargewicht |

267.24g/mol |

IUPAC-Name |

N-(2-methylpropyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C11H13N3O5/c1-7(2)6-12-11(15)8-3-9(13(16)17)5-10(4-8)14(18)19/h3-5,7H,6H2,1-2H3,(H,12,15) |

InChI-Schlüssel |

UMWOXYJRLFRVOH-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor. The process begins with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting dinitrobenzamide is then reacted with 2-methylpropylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of N-isobutyl-3,5-dinitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration step is carefully monitored to avoid over-nitration, and the subsequent amide formation is optimized for efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-isobutyl-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under elevated temperatures.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Reduction: The major products are N-(2-methylpropyl)-3,5-diaminobenzamide.

Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Hydrolysis: The products are 3,5-dinitrobenzoic acid and 2-methylpropylamine.

Wissenschaftliche Forschungsanwendungen

N-isobutyl-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-isobutyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group allows the compound to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Alkyl Chain Variations

- Synthesis yields for such derivatives are reported at ~70–85% using similar protocols .

- N-Methyl-3,5-dinitrobenzamide : The smaller methyl group reduces steric hindrance, leading to higher binding constants ($K = 1.2 \times 10^3 \, \text{M}^{-1}$) with aromatic receptors like dimethylacetamide (DMA) compared to bulkier analogues .

Functional Group Modifications

- N-(2-Hydroxyethyl)-3,5-dinitrobenzamide : The hydroxyethyl group introduces hydrogen-bonding capability, influencing solubility in polar solvents and co-crystal formation. For example, it forms a 1:1 co-crystal with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea, stabilized by π-π stacking and hydrogen bonds .

- 4-Amino-3,5-dinitrobenzamide: Substitution of the isobutyl group with an amino group drastically alters electronic properties, enabling polymorphism. Two polymorphic forms (Forms I and II) exhibit distinct melting points (Form I: 218°C; Form II: 225°C) and phase transformation behaviors .

Halogen-Substituted Analogues

Crystallographic and Host-Guest Chemistry Comparisons

- N,N-Dicyclohexyl-3,5-dinitrobenzamide : Bulky dicyclohexyl groups induce a twisted benzamide core (dihedral angle: 45.2°), favoring host-guest adducts with solvents like acetone and chloroform. This contrasts with smaller substituents (e.g., isobutyl), which adopt planar conformations .

- Co-Crystal Systems: The title compound forms co-crystals with thiourea derivatives, exhibiting triclinic symmetry ($a = 9.8457 \, \text{Å}, \, b = 10.0057 \, \text{Å}$) and enhanced thermal stability compared to monomeric forms .

Data Tables

Table 1: Key Properties of Selected 3,5-Dinitrobenzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.